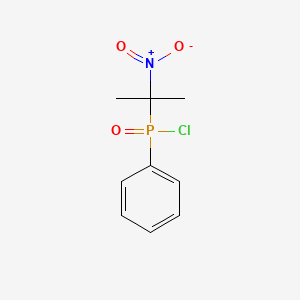
(2-Nitropropan-2-yl)phenylphosphinic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitropropan-2-yl)phenylphosphinic chloride is an organophosphorus compound characterized by the presence of a phenyl group, a nitro group, and a phosphinic chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitropropan-2-yl)phenylphosphinic chloride typically involves the reaction of phenylphosphinic chloride with 2-nitropropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature, and monitored until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Nitropropan-2-yl)phenylphosphinic chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phosphinic chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different phosphinic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the phosphinic chloride moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various phosphinic esters or amides.
Scientific Research Applications
(2-Nitropropan-2-yl)phenylphosphinic chloride has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Nitropropan-2-yl)phenylphosphinic chloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phosphinic chloride moiety can undergo nucleophilic substitution. These interactions can lead to the formation of various derivatives with distinct biological or chemical activities.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic chloride: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitropropane: Lacks the phosphinic chloride moiety, limiting its use in nucleophilic substitution reactions.
Phenylphosphonic dichloride: Contains two chlorine atoms, leading to different reactivity and applications.
Uniqueness
(2-N
Properties
CAS No. |
61753-03-5 |
|---|---|
Molecular Formula |
C9H11ClNO3P |
Molecular Weight |
247.61 g/mol |
IUPAC Name |
[chloro(2-nitropropan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C9H11ClNO3P/c1-9(2,11(12)13)15(10,14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
WMIRRLUKCUXHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([N+](=O)[O-])P(=O)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















